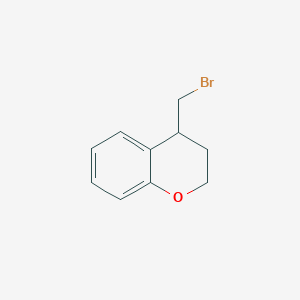

4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for benzopyran derivatives. The name this compound indicates a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring, with a bromomethyl substituent attached to carbon 4 of the saturated ring portion. The numbering system for benzopyrans begins with the oxygen atom as position 1, following the systematic rules for heterocyclic compounds. Alternative nomenclature includes 4-(bromomethyl)chroman, where "chroman" refers to the 3,4-dihydro-2H-1-benzopyran ring system.

The compound can be systematically identified through various chemical databases using its structural identifiers. The Chemical Abstracts Service registry number provides a unique identifier for database searches, while the International Chemical Identifier key offers a standardized representation of the molecular structure. The Simplified Molecular Input Line Entry System notation provides a linear text representation that captures the compound's connectivity and stereochemistry. These systematic identifiers ensure unambiguous identification across different chemical databases and literature sources.

The systematic nomenclature also encompasses potential stereochemical considerations, as the 4-position represents a potential stereocenter when the bromomethyl group is present. The absolute configuration at this position would be designated using the Cahn-Ingold-Prelog priority rules, with R or S descriptors indicating the spatial arrangement of substituents around the stereogenic center. This stereochemical information becomes particularly important when considering the compound's biological activity and synthetic applications.

Molecular Formula and Stereochemical Considerations

The molecular formula for this compound is C₁₀H₁₁BrO, indicating ten carbon atoms, eleven hydrogen atoms, one bromine atom, and one oxygen atom. This composition reflects the addition of a bromomethyl group (-CH₂Br) to the basic chroman structure, which has the formula C₉H₁₀O. The molecular weight calculation yields approximately 227.1 grams per mole, consistent with related bromomethyl-substituted benzopyran derivatives found in the literature.

The stereochemical considerations for this compound center primarily on the configuration at carbon 4, where the bromomethyl substituent is attached. The presence of this substituent creates a stereogenic center, as carbon 4 is bonded to four different groups: the bromomethyl group, a hydrogen atom, the carbon chain leading to position 3, and the aromatic ring system. This stereochemistry significantly influences the compound's three-dimensional structure and potentially its biological activity. Related studies on chroman derivatives have demonstrated that stereochemistry at similar positions can dramatically affect receptor binding and biological efficacy.

The conformational analysis of this compound involves examination of the six-membered dihydropyran ring, which typically adopts a half-chair conformation. The bromomethyl substituent at position 4 can occupy either an axial or equatorial position, with the equatorial orientation generally being more energetically favorable due to reduced steric interactions. This conformational preference influences the overall molecular shape and affects intermolecular interactions in both solid-state and solution environments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO | Calculated |

| Molecular Weight | 227.1 g/mol | Calculated |

| Stereogenic Centers | 1 (C-4) | Structural Analysis |

| Ring Conformation | Half-chair | Typical for chromans |

X-ray Crystallographic Analysis of Chroman Derivatives

X-ray crystallographic studies of chroman derivatives provide crucial insights into the three-dimensional structure and conformational preferences of this compound. Crystallographic analysis of related chroman compounds has revealed key structural features that are likely applicable to this specific derivative. The pendant aromatic substituents on chroman systems typically adopt orientations that are nearly perpendicular to the plane of the chroman ring system, an orientation that maximizes aromatic interactions while minimizing steric hindrance.

The crystallographic data for chroman derivatives demonstrates that the dihydropyran ring generally adopts a half-chair conformation, with specific dihedral angles that optimize both electronic and steric factors. In the case of substituted chromans, the presence of substituents at position 4 can influence the overall ring conformation and affect the spatial orientation of functional groups. The bromine atom in the bromomethyl substituent, being relatively large and electronegative, is expected to prefer an equatorial position to minimize unfavorable interactions with other atoms in the molecule.

Structural superposition studies with other biologically active chroman derivatives have shown that the three-dimensional arrangement of substituents significantly influences molecular recognition and binding affinity. The crystallographic analysis reveals specific bond lengths, bond angles, and torsional angles that characterize the chroman scaffold. These parameters are essential for understanding the compound's potential interactions with biological targets and for designing related compounds with optimized properties.

The crystal packing arrangements of chroman derivatives often involve hydrogen bonding interactions and aromatic stacking interactions between neighboring molecules. The presence of the bromomethyl group introduces additional possibilities for halogen bonding, which can influence both crystal structure and molecular recognition properties. These intermolecular interactions provide insights into the compound's solid-state behavior and potential aggregation patterns in solution.

Comparative Analysis with Related Bromomethyl-Benzopyran Isomers

The comparative analysis of this compound with related bromomethyl-substituted benzopyran isomers reveals important structure-activity relationships and synthetic considerations. Several positional isomers have been characterized in the literature, each with distinct properties and applications. The 2-(bromomethyl)-3,4-dihydro-2H-1-benzopyran isomer, with molecular formula C₁₀H₁₁BrO and molecular weight 227.1 grams per mole, represents a closely related compound where the bromomethyl group is positioned at carbon 2 rather than carbon 4.

The 3-(bromomethyl)-3,4-dihydro-2H-1-benzopyran isomer demonstrates how the position of the bromomethyl substituent affects both chemical reactivity and molecular properties. This isomer maintains the same molecular formula but exhibits different stereochemical considerations, as the bromomethyl group at position 3 creates a different pattern of potential stereogenic centers. The structural differences between these isomers influence their synthetic utility and potential biological activities.

Another significant related compound is 7-(bromomethyl)-3,4-dihydro-2H-1-benzopyran, where the bromomethyl group is attached to the aromatic ring portion of the molecule rather than the saturated ring. This positional variation fundamentally alters the electronic properties of the compound and its reactivity profile. The aromatic substitution pattern affects the electron density distribution throughout the molecule and influences both chemical stability and biological activity potential.

The comparative analysis also includes examination of the 4-(bromomethyl)-4-methyl-3,4-dihydro-2H-1-benzopyran derivative, which features an additional methyl group at position 4 alongside the bromomethyl substituent. This compound, with molecular formula C₁₁H₁₃BrO and molecular weight 241.12 grams per mole, demonstrates how additional substitution can affect molecular properties and synthetic accessibility.

Properties

IUPAC Name |

4-(bromomethyl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEDWUMFEUIUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound’s interaction with its targets involves a process known as transmetalation, where formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

It is known that the compound plays a role in the suzuki–miyaura cross-coupling reaction , which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is used in chemical reactions, suggesting that it may have properties that allow it to be readily prepared and generally environmentally benign .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biological Activity

4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran is a compound belonging to the benzopyran family, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.1 g/mol. Its structure features a bromomethyl group attached to a dihydrobenzopyran ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that compounds within the benzopyran class exhibit significant antimicrobial properties. For instance, derivatives of 3,4-dihydro-2H-1-benzopyran have shown effectiveness against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 75% at 50 μg/mL |

| This compound | Escherichia coli | 60% at 50 μg/mL |

| This compound | Candida albicans | 70% at 50 μg/mL |

The above table summarizes the antimicrobial efficacy of the compound against selected pathogens. The presence of the bromomethyl group enhances its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of benzopyran derivatives. For instance, hybrid compounds derived from benzopyran frameworks have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of benzopyran derivatives:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HEK-293 (normal cells).

- IC50 Values : The IC50 values for selected derivatives were in the range of 5.2–22.2 μM against MDA-MB-231 cells while showing minimal cytotoxicity towards HEK-293 cells (IC50 > 100 μM) .

This selectivity suggests that modifications to the benzopyran structure can lead to compounds that effectively target cancer cells while sparing normal cells.

Pharmacological Properties

The pharmacological profile of this compound includes myorelaxant activity. In studies conducted on rat uterine smooth muscle:

- Compounds containing a bromine atom at the 6-position demonstrated strong myorelaxant effects without significant impact on insulin secretion or vascular myogenic activity .

This indicates potential applications in treating conditions involving smooth muscle contractions.

Structure-Activity Relationship (SAR)

The biological activity of benzopyrans can be significantly influenced by their structural modifications. The following points summarize key findings:

- Bromination : The introduction of bromine enhances antimicrobial and anticancer activities.

- Substituents : Electron-donating groups like methyl or methoxy increase potency against certain cancer cell lines.

- Hybridization : Combining benzopyrans with other pharmacophores can yield compounds with enhanced selectivity and efficacy .

Scientific Research Applications

Medicinal Chemistry

- Therapeutic Potential : Research indicates that compounds within the benzopyran class exhibit anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have shown that derivatives of benzopyrans can modulate biological pathways relevant to cancer treatment and inflammatory diseases .

- Synthesis of Bioactive Molecules : 4-(Bromomethyl)-3,4-dihydro-2H-1-benzopyran serves as a precursor in synthesizing other bioactive compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups that enhance biological activity .

Biological Research

- Enzyme Interaction Studies : The compound's structural similarity to natural benzopyrans makes it an ideal candidate for studying enzyme interactions and receptor binding. This has implications for drug design, particularly in targeting specific biological pathways.

- Antimicrobial Activity : Some derivatives of benzopyrans have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains. For example, certain analogues have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Industrial Applications

- Agrochemicals : The compound is also explored in the synthesis of agrochemicals, where its ability to act as an intermediate can lead to the development of new pesticides or herbicides with enhanced efficacy .

- Material Science : In materials science, this compound can be used in developing new materials with specific properties tailored for industrial applications.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran with analogous compounds, emphasizing structural variations, reactivity, and applications.

Substituent Position and Heteroatom Variations

Functional Group and Reactivity Comparison

Brominated Derivatives :

- This compound is highly reactive due to the labile C-Br bond, making it suitable for synthesizing pharmaceuticals or agrochemical intermediates. In contrast, 6-bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one contains a bromo substituent at position 6 and a ketone group, which directs reactivity toward nucleophilic attacks at the carbonyl rather than alkylation .

- Benzothiopyran derivatives (e.g., 4-(methylsulfanyl)-4-phenyl-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide) exhibit distinct reactivity due to the sulfone group, enabling participation in sulfa-Michael additions or oxidation reactions .

Aryl and Alkyl Substituted Derivatives :

- Compounds like 4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran prioritize aromatic electrophilic substitution (e.g., nitration, halogenation) at the methoxy-activated benzene ring .

- Hexyl-substituted derivatives (e.g., 2-hexyl-2,3-dihydro-4H-1-benzopyran-4-one) are less reactive but valuable in hydrophobic interactions for drug delivery systems .

Data Tables

Table 1: Selected Physicochemical Properties of Analogous Compounds

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran typically involves two main stages:

Stage 1: Formation of the benzopyran core

This is commonly achieved by reacting a substituted phenol with a γ-butyrolactone derivative under basic conditions to form an intermediate, which then undergoes acid-catalyzed cyclization to close the pyran ring.Stage 2: Introduction of the bromomethyl substituent

The bromomethyl group can be introduced either via direct bromination of a methyl group attached to the benzopyran ring or by using a brominated γ-butyrolactone precursor that carries the bromomethyl functionality.

Detailed Preparation Method from Phenol and γ-Butyrolactone Derivatives

A patented method (CN108148032B) describes a high-yield, industrially scalable process for preparing 3,4-dihydro-2H-1-benzopyran derivatives, which can be adapted for the bromomethyl-substituted compound:

Step 1: Formation of Intermediate

- React a phenol compound (e.g., para-fluorophenol) with a γ-butyrolactone compound bearing a bromine leaving group (e.g., 2-bromo-γ-butyrolactone) in the presence of a base such as sodium hydride or potassium carbonate.

- The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0 to 100 °C for 1 to 24 hours.

- This step yields an intermediate with a bromomethyl substituent attached to the benzopyran precursor.

Step 2: Acid-Catalyzed Ring Closure

- The intermediate is subjected to acid catalysis using Lewis acids such as ZnCl₂, AlCl₃, FeCl₃, or lanthanide chlorides, or strong acids like concentrated sulfuric acid or trifluoromethanesulfonic acid.

- This catalyzes intramolecular cyclization, closing the pyran ring to form the 3,4-dihydro-2H-1-benzopyran skeleton with the bromomethyl group at the 4-position.

Example Experimental Conditions

| Parameter | Details |

|---|---|

| Phenol compound | Para-fluorophenol (5.6 g, 50 mmol) |

| Base | Sodium hydride (2.4 g, 55 mmol) |

| Solvent | N,N-Dimethylformamide (50 mL) |

| Temperature | 0 °C during base addition, then room temp overnight |

| Brominated lactone | 2-Bromo-γ-butyrolactone (9 g, 55 mmol) |

| Work-up | Quenching with water, extraction with dichloromethane, column chromatography |

| Yield of intermediate | 52.0% |

| Acid catalyst for cyclization | ZnCl₂ or AlCl₃, reaction conditions vary |

This method is noted for its simplicity, high yield, low cost, and suitability for large-scale industrial production.

Alternative Synthetic Routes and Considerations

Direct Bromination: In some cases, the benzopyran core is first synthesized without the bromomethyl group, followed by selective bromination at the methyl position using brominating agents such as N-bromosuccinimide (NBS). However, this method requires careful control to avoid overbromination or side reactions.

Use of Bromomethyl Precursors: Employing bromomethyl-substituted lactones or other brominated building blocks allows direct incorporation of the bromomethyl group during ring formation, improving regioselectivity and yield.

Solid-Phase Parallel Synthesis: For library synthesis and medicinal chemistry applications, solid-phase methods have been developed to prepare diverse benzopyran derivatives, including bromomethyl-substituted analogs, facilitating rapid synthesis and screening.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Phenol alkylation | Phenol (e.g., para-fluorophenol), base (NaH, K₂CO₃), 2-bromo-γ-butyrolactone, DMF, 0–100 °C, 1–24 h | Formation of intermediate with bromomethyl side chain | Base deprotonates phenol for nucleophilic attack |

| 2. Ring closure | Acid catalyst (ZnCl₂, AlCl₃, FeCl₃, H₂SO₄), room temp or reflux | Cyclization to form benzopyran ring | Lewis acids catalyze ring closure efficiently |

| Work-up and purification | Quenching with water, extraction with organic solvents, chromatography | Isolation of pure compound | Yields ~50% for intermediate; overall yield improves with optimization |

Research Findings and Industrial Relevance

- The described method offers a two-step reaction sequence that is efficient and amenable to scale-up, with high yields and operational simplicity .

- The use of para-substituted phenols (e.g., para-fluoro or para-chloro) improves regioselectivity and yield.

- The choice of bromine as the leaving group in the γ-butyrolactone precursor is preferred for optimal reactivity.

- Acid catalysts such as ZnCl₂ provide effective ring closure without harsh conditions, preserving sensitive functional groups.

- This approach is favored in pharmaceutical intermediate synthesis due to its cost-effectiveness and scalability .

Q & A

Basic: What are the recommended synthetic routes for 4-(bromomethyl)-3,4-dihydro-2H-1-benzopyran, and how can researchers optimize yields?

Methodological Answer:

A common approach involves bromination of the methyl group in the 4-position of the chroman backbone. For example, a modified procedure using bromoacetamide as a brominating agent in a THF/water mixture at 0°C has been reported . Key considerations:

- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions like hydrolysis or dimerization.

- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.

- Yield Optimization : Pre-dry reactants and solvents to avoid moisture-induced decomposition. Typical yields range from 60–75% .

Basic: How should researchers safely handle this compound given its potential hazards?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to prevent bromine loss .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 241.0 (C₁₀H₁₁BrO⁺) .

- HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) at 1.0 mL/min; UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Current toxicity studies are limited, but conflicting data may arise from:

- Impurity Profiles : Use HPLC-MS to identify trace byproducts (e.g., debrominated derivatives) that may contribute to toxicity .

- Dose-Response Variability : Conduct in vitro assays (e.g., MTT on HepG2 cells) with strict control over solvent concentrations (e.g., DMSO ≤0.1%) .

- Species-Specific Effects : Compare results across multiple models (e.g., zebrafish embryos vs. mammalian cell lines) to assess translatability .

Advanced: What strategies mitigate instability of this compound during long-term storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the C-Br bond is the primary degradation route. Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Stabilization Methods :

- Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1% w/w) .

- Store in anhydrous DMSO under argon at –20°C, with desiccant packs .

- Stability Testing : Perform accelerated aging studies (40°C/75% RH for 6 months) and quantify degradation via HPLC .

Advanced: How can computational modeling predict reactivity in novel synthetic applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model the bromomethyl group’s electrophilicity. The LUMO energy (~–1.5 eV) indicates susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures to optimize reaction kinetics .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) to guide pharmacological applications .

Advanced: What experimental designs address challenges in quantifying trace degradation products?

Methodological Answer:

- LC-MS/MS : Use a triple quadrupole system with MRM transitions specific to degradation products (e.g., m/z 241 → 162 for debrominated species) .

- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃-bromomethyl) as an internal standard for precise quantification .

- Limit of Detection (LOD) : Validate down to 0.1 µg/mL using spiked samples and standard calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.